molecular formula C23H21ClN2O B4931749 1-Benzo[b][1]benzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride

1-Benzo[b][1]benzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride

Cat. No.: B4931749
M. Wt: 376.9 g/mol
InChI Key: WHTPQUZENVMMSN-UHFFFAOYSA-N
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Description

1-Benzobbenzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core fused with a benzylamino ethanone moiety. It is often used in scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Benzobbenzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride involves several steps. One common synthetic route includes the reaction of benzobbenzazepine with benzylamine in the presence of a suitable catalyst. The reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Benzobbenzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-Benzobbenzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Benzobbenzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Benzobbenzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride can be compared with other similar compounds, such as:

  • 1-Benzobbenzazepin-11-yl-2-chloroethanone : This compound has a similar benzazepine core but differs in the substituent groups, leading to different chemical and biological properties.
  • 1-Benzo bbenzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone : This compound includes a piperazine moiety, which can alter its reactivity and potential applications .

The uniqueness of 1-Benzobbenzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride lies in its specific structure and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O.ClH/c26-23(17-24-16-18-8-2-1-3-9-18)25-21-12-6-4-10-19(21)14-15-20-11-5-7-13-22(20)25;/h1-15,24H,16-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPQUZENVMMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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